N-Acetyl Glufosinate-d3 Disodium Salt
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Description
Synthesis Analysis
The synthesis of N-acetyl derivatives often involves the condensation of phosphoric acid with acetylated sugars, followed by the separation of anomers and the removal of acetyl groups under alkaline conditions. For example, the chemical synthesis of N-acetyl-α- and β-D-glucosamine 1-phosphate demonstrates a similar approach, where crystalline phosphoric acid is condensed with acetylated glucose, and the α and β anomers are separated and crystallized as different salts (O’Brien, 1964).
Molecular Structure Analysis
The molecular structure of N-acetyl derivatives, including Glufosinate-d3 Disodium Salt, often involves acetyl groups attached to amino or hydroxyl groups on the sugar backbone. The structure is further characterized by the presence of sodium salts, enhancing the compound's solubility and reactivity.
Chemical Reactions and Properties
N-acetyl derivatives can undergo various chemical reactions, including acylation, deacetylation, and glycosylation. These reactions are crucial for modifying the compound's functional groups and enhancing its biological activity or reactivity in synthetic pathways. For instance, the synthesis of disaccharides related to heparin biosynthesis involves glycosylation and sulfation steps to produce sulfated compounds (Cipolla et al., 1996).
Scientific Research Applications
Biological Activities of Derivatized D-Glucans
Research has shown that chemical modifications, such as acetylation, of D-glucans can significantly alter their biological activities. These activities include antioxidation and anticoagulation, suggesting potential applications in treating diseases and clinical complications. This insight into the modification and enhancement of biological properties through chemical processes like acetylation may shed light on the potential applications of "N-Acetyl Glufosinate-d3 Disodium Salt" in similar contexts, given its acetylated nature (Kagimura et al., 2015).
Analysis of Glufosinate and Derivatives in Agricultural Contexts
The development of analytical methods for detecting glufosinate and its metabolites in soybean and corn underscores its relevance in agricultural research. Such studies are crucial for understanding the environmental and health impacts of herbicide usage, including those related to glufosinate and possibly its derivatives (Chamkasem & Harmon, 2016).
Application in Hybrid Seed Production
Glufosinate has been investigated as a male sterility agent in hybrid seed production, highlighting its utility in agricultural biotechnology. This application is particularly relevant for facilitating the production of F1 hybrid seeds, indicating the broader implications of glufosinate and its derivatives in enhancing agricultural productivity (Hawkes et al., 2011).
Enantioselective Degradation and Stability Studies
Research into the enantioselective degradation and stability of glufosinate in soil and water samples, including the formation of metabolites such as N-acetyl-glufosinate, provides essential insights into environmental persistence and behavior. These findings are critical for environmental risk assessment and management strategies related to the use of glufosinate and its derivatives (Jia et al., 2019).
properties
IUPAC Name |
disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/i1D3;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGHOPHLLPFJZ-GXXYEPOPSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNa2O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Glufosinate-d3 Disodium Salt |
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